
1-N,4-N-bis(4-methylphenyl)-1,4-diazepane-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine” is a heterocyclic organic compound . It has a molecular formula of C20H20N2 .
Molecular Structure Analysis
The molecular structure of “1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine” consists of a benzene ring with two amine groups attached at the 1 and 4 positions. Each of these amine groups is further substituted with two methylphenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.386 g/mol . It has a boiling point of 463.5ºC at 760mmHg and a flash point of 291.2ºC . The density of the compound is 1.135g/cm³ .Applications De Recherche Scientifique
Catalysis and Reactivity
A study by Sankaralingam and Palaniandavar (2014) on manganese(III) complexes with bisphenolate ligands, including 1,4-diazepane derivatives, showcased their application as catalysts in the olefin epoxidation reaction. The research highlights how the Lewis basicity of ligands influences reactivity, demonstrating the potential of these complexes in selective epoxidation processes with implications for organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Structural Chemistry
The structural determination and characterization of diazepane derivatives have been a focus of several studies. For instance, Moser and Vaughan (2004) synthesized a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes, providing insight into the stability and NMR spectroscopic properties of these compounds. Their work contributes to the understanding of structural aspects and potential applications in designing new materials or pharmaceuticals (Moser & Vaughan, 2004).
Physicochemical Properties
Research by Mayilmurugan et al. (2011) on asymmetric dioxomolybdenum(VI) model complexes, including diazepane-based ligands, offers mechanistic insights into the reactivity of oxotransferases. These studies are essential for developing synthetic models of enzyme activities, potentially leading to new catalysts for industrial applications. The investigation of such complexes helps in understanding the fundamental principles governing oxygen atom transfer reactions, which are crucial in biological systems and synthetic chemistry (Mayilmurugan et al., 2011).
Novel Applications and Syntheses
The synthesis of diazepinoporphyrazine with dendrimeric substituents by Wieczorek et al. (2017) represents an innovative approach to designing novel macrocyclic compounds. These substances have potential applications in photodynamic therapy and materials science due to their unique photophysical properties. The ability to generate singlet oxygen is particularly relevant for therapeutic applications, highlighting the versatility of diazepane derivatives in developing new drugs and functional materials (Wieczorek et al., 2017).
Propriétés
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)-1,4-diazepane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-4-8-18(9-5-16)22-20(26)24-12-3-13-25(15-14-24)21(27)23-19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJZIYFWKGKHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)
![2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2773479.png)
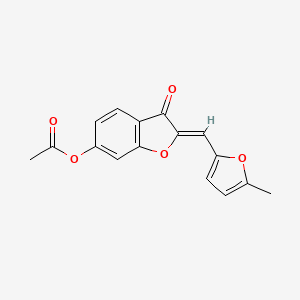
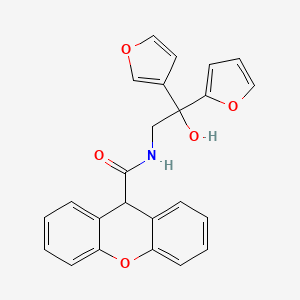
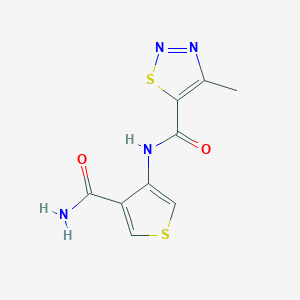
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)
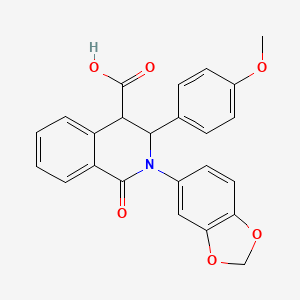
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)
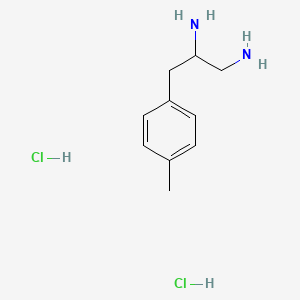
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)